



# Application Notes and Protocols for IR-820 in Mouse Imaging

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#### Introduction

**IR-820** is a near-infrared (NIR) cyanine dye commonly utilized as a contrast agent in preclinical optical imaging studies. Its spectral properties, with excitation and emission peaks typically around 710 nm and 820 nm respectively, allow for deep tissue penetration of light, making it suitable for in vivo imaging in small animals like mice.[1][2][3] These application notes provide detailed protocols for the preparation, administration, and imaging of **IR-820** in mice for various research applications, including angiography, tumor imaging, and assessment of tissue injury.

#### Quantitative Data Summary

The following tables summarize the dosages and administration parameters for **IR-820** as reported in various studies.

Table 1: IR-820 Dosage and Administration for In Vivo Mouse Imaging



Applicati on	Mouse Model	Dosage Concentr ation	Administr ation Volume	Route of Administr ation	Solvent	Referenc e
Pharmacok inetics / General Imaging	Hairless SKH1/SKH 1	0.2 mM	100 μL	Intravenou s (tail vein), Intraperiton eal	PBS	[2][4]
NIR-II Cerebrova scular Imaging	ICR	0.5 mg/mL	200 μL	Intravenou s	PBS	[5][6][7][8]
Pharmacok inetics	Not Specified	0.24 mg/kg	Not Specified	Intraperiton eal	Not Specified	[9]
Tumor Imaging	Nude	2 mg/mL	100 μL	Intramuscu lar	PBS	[5]
General Imaging	Not Specified	1.0 mg/kg	100 μL	Intravenou s (tail vein)	Buffered Solution	[10]
Tumor Imaging (Lymphom a)	Mixed Strain	Not Specified	100 μL	Intravenou s (tail vein)	Not Specified	[11]
Tumor Imaging (Rhabdom yosarcoma	Transgenic	Not Specified	100 μL	Intratumora I	Not Specified	[11]
Stroke Imaging	Not Specified	Not Specified	Not Specified	Intravenou s (tail vein)	Not Specified	[11]

Table 2: Imaging Parameters for IR-820 in Mice



Imaging System	Excitation Wavelength	Emission Wavelength	Imaging Time Points	Reference
Xenogen IVIS® Spectrum	710 nm	820 nm	Serially for 8 days	[1][2][3][4]
Custom NIR-II System	793 nm	> 900 nm (NIR- II)	Immediately post-injection and at various time points up to 48h	[5][6][7][8]
Not Specified	808 nm	> 1100 nm (SWIR)	Not Specified	[10]

## **Experimental Protocols**

Protocol 1: Preparation of IR-820 for Injection

This protocol describes the preparation of an IR-820 solution for administration to mice.

#### Materials:

- IR-820 powder
- Phosphate-buffered saline (PBS), sterile
- Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)
- Sterile syringe filters (0.22 μm)

#### Procedure:



- Weighing: Accurately weigh the desired amount of IR-820 powder in a sterile microcentrifuge tube.
- Solubilization:
  - For PBS: Directly add the calculated volume of sterile PBS to the IR-820 powder to achieve the desired final concentration (e.g., 0.2 mM or 0.5 mg/mL).[2][4][5]
  - For difficult to dissolve batches: For higher concentrations or if solubility issues arise, initially dissolve the IR-820 powder in a small volume of DMSO and then dilute to the final concentration with sterile PBS.[4] Warming and sonication may aid in dissolution.
- Mixing: Vortex the solution thoroughly until the IR-820 is completely dissolved. A brief sonication can be used to ensure homogeneity.
- Sterilization: Filter the final **IR-820** solution through a 0.22 μm sterile syringe filter into a new sterile tube to remove any potential aggregates or microbial contamination.
- Storage: It is recommended to freshly prepare the **IR-820** solution before each experiment. [2][4] If short-term storage is necessary, protect the solution from light and store at 4°C. For longer-term storage in solvent, -80°C is recommended.[4]

#### Protocol 2: Administration of IR-820 to Mice

This protocol outlines the common routes of administration for **IR-820** in mice. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

#### Materials:

- Prepared sterile IR-820 solution
- Appropriate syringes (e.g., insulin syringes with 28-30 gauge needles)
- Mouse restrainer (for tail vein injections)
- Anesthesia (if required by protocol)



#### Procedure:

- Animal Preparation: Anesthetize the mouse if required by the experimental protocol.
- Route of Administration:
  - Intravenous (IV) Injection:
    - Place the mouse in a restrainer to expose the tail.
    - Slightly warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
    - Disinfect the injection site with an alcohol wipe.
    - Carefully insert the needle into one of the lateral tail veins and slowly inject the desired volume of IR-820 solution (e.g., 100-200 μL).[1][2][4][5][7]
  - Intraperitoneal (IP) Injection:
    - Hold the mouse securely and tilt it slightly downwards.
    - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
    - Inject the IR-820 solution (e.g., 100 μL).[1][2][4]
  - Intramuscular (IM) Injection:
    - Identify the target muscle (e.g., gastrocnemius).
    - Insert the needle into the muscle belly and inject the IR-820 solution (e.g., 100 μL).[5]
- Post-injection Monitoring: Monitor the animal for any adverse reactions after the injection.

Protocol 3: In Vivo Near-Infrared Fluorescence Imaging

This protocol provides a general workflow for acquiring NIR fluorescence images of mice administered with **IR-820**.



#### Materials:

- In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for NIR imaging.
- Anesthesia system (e.g., isoflurane inhalation).
- Heating pad to maintain the mouse's body temperature.

#### Procedure:

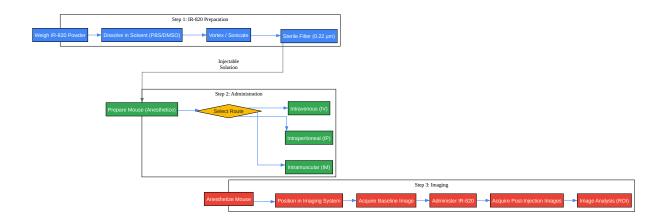
- System Setup:
  - Turn on the in vivo imaging system and allow it to cool down to the operating temperature.
  - Select the appropriate excitation and emission filters for IR-820 (e.g., Excitation: 710 nm, Emission: 820 nm).[1][2][3][4] For NIR-II imaging, an excitation around 793 nm and a long-pass filter above 900 nm or 1100 nm would be used.[5][7][10]
- · Animal Preparation:
  - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
  - Place the anesthetized mouse on the imaging stage inside the imaging chamber. A
    heating pad should be used to maintain body temperature.
- Image Acquisition:
  - Acquire a baseline image before injecting IR-820.
  - Administer the IR-820 solution according to Protocol 2.
  - Acquire fluorescence images at various time points post-injection as required by the
    experimental design (e.g., immediately, 15 min, 1h, 24h, 48h, and serially for several
    days).[1][2][4][5][11]
- Image Analysis:



- Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs).
- $\circ~$  Data is typically expressed as radiant efficiency [(photons/s/cm²/sr)/( $\mu W/cm^2$ )] or other appropriate units.

## **Visualizations**

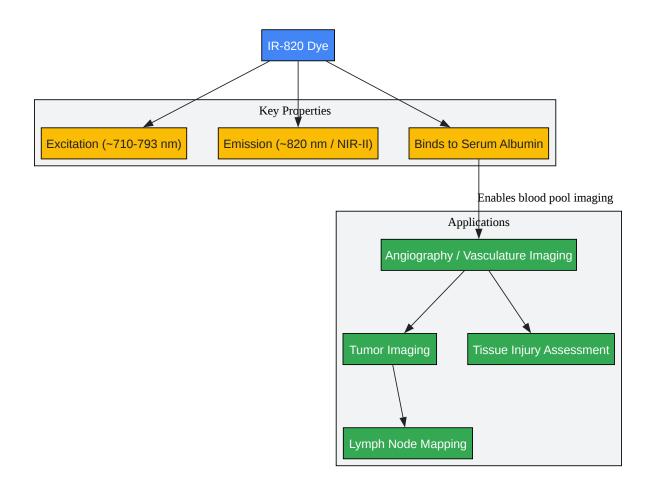




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Caption: Experimental workflow for IR-820 mouse imaging.





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Caption: Logical relationships of IR-820 properties and applications.

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